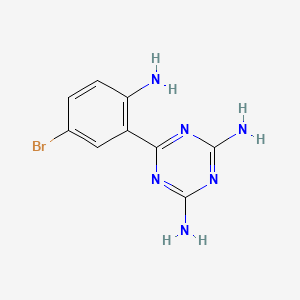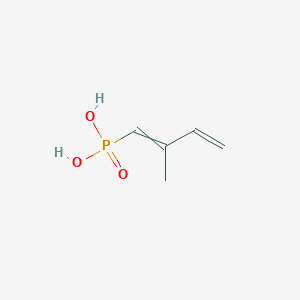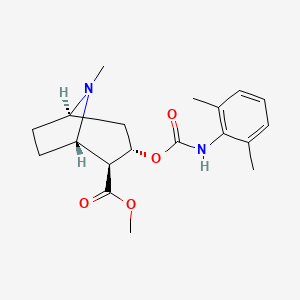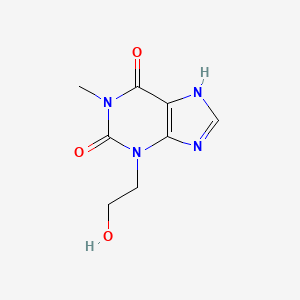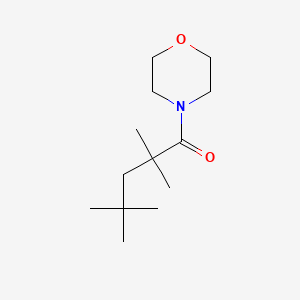![molecular formula C7H4Cl6O B14692766 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 19095-29-5](/img/structure/B14692766.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol is a chlorinated organic compound with the molecular formula C9H4Cl6O4. It is known for its unique bicyclic structure and high chlorine content, which imparts significant chemical stability and reactivity. This compound is often used in various industrial and research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol can be synthesized through a series of chlorination reactions starting from norbornene derivatives. The process typically involves the following steps:
Chlorination of Norbornene: Norbornene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step introduces chlorine atoms into the norbornene structure.
Hydrolysis: The chlorinated product is then hydrolyzed to introduce hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Compounds with hydroxyl, amino, or other functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, leading to the generation of reactive oxygen species and subsequent cellular damage.
Vergleich Mit ähnlichen Verbindungen
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol can be compared with other chlorinated bicyclic compounds:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid: Similar in structure but contains additional carboxylic acid groups, leading to different reactivity and applications.
Hexachloroendomethylenetetrahydrophthalic acid: Another chlorinated bicyclic compound with different functional groups, used in different industrial applications.
Chlorendic acid: A related compound with similar chlorination but different functional groups, used primarily in the production of flame retardants and plasticizers.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
19095-29-5 |
|---|---|
Molekularformel |
C7H4Cl6O |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H4Cl6O/c8-3-4(9)6(11)2(14)1-5(3,10)7(6,12)13/h2,14H,1H2 |
InChI-Schlüssel |
KPKKFLBYCOLRQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


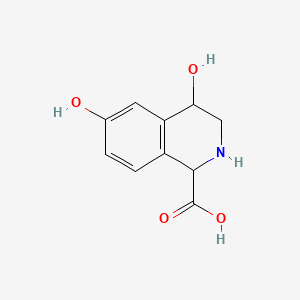
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
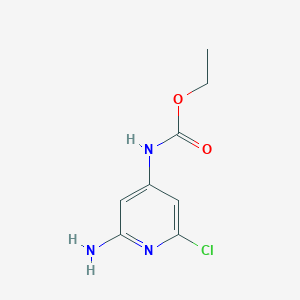


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
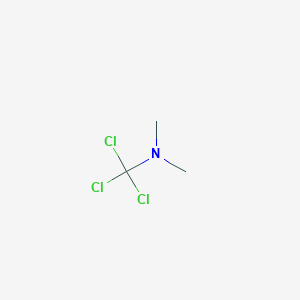
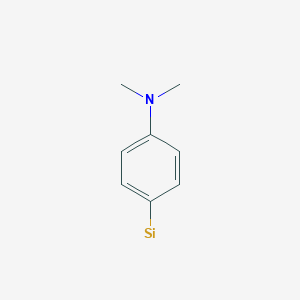
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
